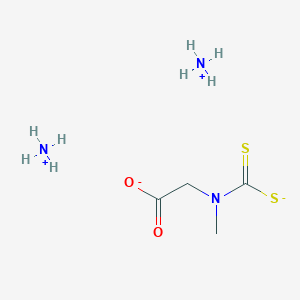

N-(Dithiocarboxy)sarcosineDiammoniumSalt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(Dithiocarboxy)sarcosineDiammoniumSalt is a useful research compound. Its molecular formula is C4H13N3O2S2 and its molecular weight is 199.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(Dithiocarboxy)sarcosine diammonium salt, also referred to as E7766, is a compound that has garnered attention in recent years due to its potential biological activities, particularly as a stimulator of the STING (Stimulator of Interferon Genes) pathway. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C24H32F2N12O8P2S2

- Molecular Weight : 780.66 g/mol

- CAS Number : 2242635-03-4

N-(Dithiocarboxy)sarcosine diammonium salt acts primarily as a STING agonist. The STING pathway is crucial for the innate immune response, particularly in recognizing cytosolic DNA and triggering the production of type I interferons and other cytokines. E7766 has demonstrated a strong binding affinity with a dissociation constant (Kd) of 40 nM, indicating its potency in activating this pathway .

Biological Activities

-

Antitumor Activity :

- E7766 exhibits significant antitumor effects in various cancer models. In vitro studies have shown that it inhibits different human STING variants with varying efficacy (EC50 values ranging from 1 μM to 4.9 μM) .

- In vivo studies using murine models have reported that a single intratumoral injection of E7766 (10 mg/kg) leads to substantial tumor regression and induces long-lasting immune memory responses against liver metastatic tumors .

- Immune Modulation :

-

Antimicrobial Properties :

- Preliminary investigations suggest that N-(Dithiocarboxy)sarcosine diammonium salt may possess antimicrobial properties, although detailed studies are still needed to elucidate its effectiveness against specific pathogens.

Table 1: Summary of Biological Activities

Notable Research Findings

- A study published in ChemMedChem highlighted the compound's ability to activate STING and induce an immune response in various cancer models, demonstrating its potential as an immunotherapeutic agent .

- Another research article indicated that E7766 could modulate gut microbiota composition, suggesting additional therapeutic avenues in metabolic disorders .

科学的研究の応用

Key Applications

-

Metal Ion Detection and Extraction

- N-(Dithiocarboxy)sarcosine diammonium salt is extensively used for the selective determination of metal ions, particularly mercury(II). Research demonstrates its effectiveness in solvent extraction methods, where it forms stable complexes with metal ions, facilitating their detection through techniques such as reversed-phase high-performance liquid chromatography (HPLC) .

-

Environmental Monitoring

- The compound serves as a chelating agent in environmental studies, particularly for monitoring heavy metals in water samples. Its ability to bind with soft metal ions allows for the removal and quantification of these contaminants, contributing to environmental safety assessments.

- Spin Trapping in Biological Studies

-

Analytical Chemistry

- The compound is utilized in analytical methodologies that require the masking of metal ions to prevent interference during assays. Its role as a masking reagent is vital in improving the accuracy of analytical results in complex matrices.

Case Study 1: Selective Determination of Mercury(II) Ions

A study published in Analytical Chemistry explored the selective extraction of mercury(II) ions using N-(Dithiocarboxy)sarcosine diammonium salt. The researchers demonstrated that the compound could effectively form a chelate with mercury, allowing for its subsequent extraction into organic solvents and quantification via HPLC. This method showcased high sensitivity and selectivity, making it a promising approach for environmental monitoring of mercury contamination .

Case Study 2: Spin Trapping Applications

Research highlighted the use of N-(Dithiocarboxy)sarcosine as a spin trap for Fe²⁺ ions, emphasizing its role in detecting free radicals generated during oxidative stress conditions. The study provided insights into the kinetics of radical formation and decay, contributing to the understanding of oxidative damage in biological systems .

Data Table: Summary of Applications

特性

IUPAC Name |

diazanium;2-[methyl(sulfidocarbothioyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S2.2H3N/c1-5(4(8)9)2-3(6)7;;/h2H2,1H3,(H,6,7)(H,8,9);2*1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZQESGTMHPWNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)[O-])C(=S)[S-].[NH4+].[NH4+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。